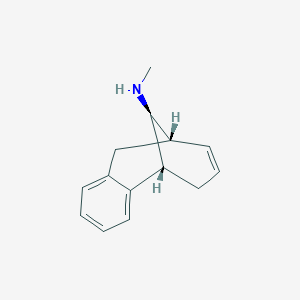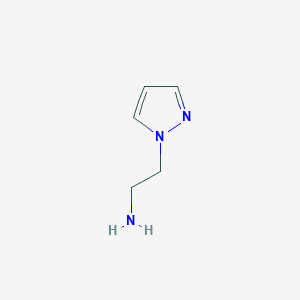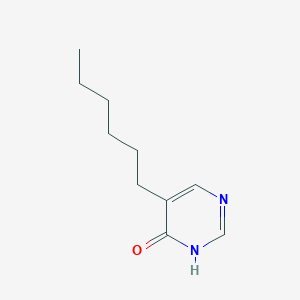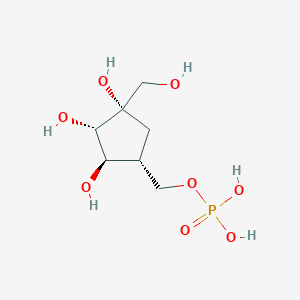
(S)-4-Oxoazetidin-2-carboxilato de metilo
Descripción general
Descripción
(S)-Methyl 4-oxoazetidine-2-carboxylate belongs to a class of compounds known for their utility in synthetic organic chemistry, particularly in the stereocontrolled synthesis of various biologically relevant molecules. The compound is characterized by its unique structure, which offers versatility in chemical reactions due to the presence of functional groups that can undergo a wide range of transformations.
Synthesis Analysis
The synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate and related β-lactam derivatives often involves strategies that leverage the reactivity of precursors such as 4-oxoazetidine-2-carbaldehydes. These precursors are valuable for their dual reactivity and have been utilized in diastereoselective processes to produce substances of biological interest, including amino acids, β-lactams, and complex natural products (Alcaide & Almendros, 2002).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 4-oxoazetidine-2-carboxylate is crucial for its reactivity and applications in synthesis. The oxazolidine ring introduces steric and electronic effects that influence the compound's behavior in chemical reactions. Detailed structural analysis can be performed using techniques like NMR, IR, and X-ray crystallography, providing insight into the conformational preferences and reactivity patterns of these molecules.
Chemical Reactions and Properties
This compound's reactivity is highlighted by its involvement in various chemical transformations. Proline-catalyzed diastereoselective aldol reactions have been demonstrated, showcasing the utility of 4-oxoazetidine-2-carbaldehydes in constructing gamma-amino-beta-hydroxy ketones with good yields and diastereoselectivities (Alcaide, Almendros, Luna, & Torres, 2006). Additionally, strategies for the synthesis of alkyl 3-chloroazetidine-3-carboxylates through ring transformation highlight the chemical versatility of β-lactam derivatives (Žukauskaitė et al., 2014).
Aplicaciones Científicas De Investigación
Inhibidores enzimáticos
El compuesto se ha utilizado en la síntesis de derivados de β-lactámicos que se sabe que actúan como inhibidores enzimáticos . Estos derivados se han utilizado como peptidomiméticos .
Inhibición de elastasa y papaína
Los derivados N-sustituidos de (S)-4-Oxoazetidin-2-carboxilato se han utilizado como inhibidores de elastasa y papaína . Estas enzimas están involucradas en varios procesos biológicos y su inhibición puede ser crucial en ciertas condiciones médicas.
Peptidomiméticos
Los derivados carboxipeptídicos de (S)-4-Oxoazetidin-2-carboxilato se han utilizado como peptidomiméticos . Los peptidomiméticos son compuestos que imitan la estructura y función de los péptidos, y tienen amplias aplicaciones en el descubrimiento y diseño de fármacos.
Inhibición de la síntesis de aminoácidos
El 4-oxoazetidin-2-carboxilato de bencilo, un derivado del 4-oxoazetidin-2-carboxilato, ha demostrado inhibir la actividad de las enzimas involucradas en la síntesis de varios aminoácidos . Esto puede ser útil para estudiar las vías metabólicas y diseñar fármacos que se dirijan a estas vías.
Alquilación reversible
El 4-oxoazetidin-2-carboxilato de bencilo se alquila reversiblemente con bencilo . Esta propiedad puede explotarse en diversas reacciones químicas y síntesis.
Inhibición de proteasas
El 4-oxoazetidin-2-carboxilato de bencilo se inhibe irreversiblemente por proteasas . Esto lo convierte en un posible candidato para el desarrollo de inhibidores de proteasas, que son una clase de fármacos antivirales utilizados para tratar el VIH y la hepatitis C.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl (2S)-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKVYXZJTFOVKC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



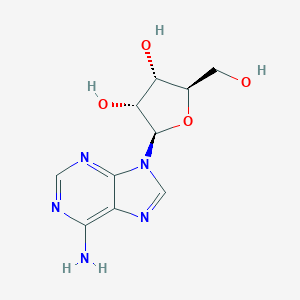
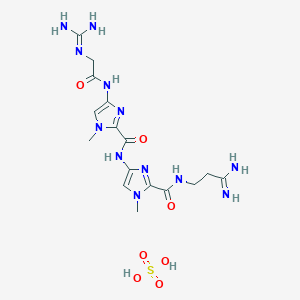
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

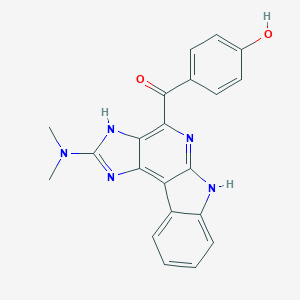

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)

